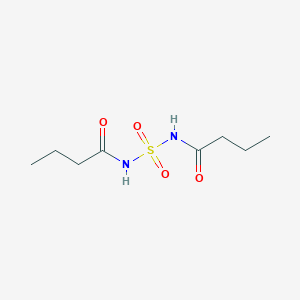
N,N'-Sulfonyldibutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Sulfonyldibutanamide is a chemical compound characterized by the presence of sulfonyl and amide functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Sulfonyldibutanamide typically involves the reaction of butylamine with sulfonyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods: Industrial production of N,N’-Sulfonyldibutanamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification steps are also scaled up, often involving continuous extraction and distillation techniques to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions: N,N’-Sulfonyldibutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids.
Reduction: Reduction of N,N’-Sulfonyldibutanamide can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of primary amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Primary amines.
Substitution: Sulfonamides or sulfonate esters.
Wissenschaftliche Forschungsanwendungen
N,N’-Sulfonyldibutanamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonate esters.
Biology: The compound is studied for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating bacterial infections and other diseases.
Wirkmechanismus
The mechanism of action of N,N’-Sulfonyldibutanamide involves its interaction with specific molecular targets. In biological systems, it acts by inhibiting the activity of certain enzymes, leading to the disruption of essential metabolic pathways in bacteria. The sulfonyl group plays a crucial role in binding to the active site of the target enzyme, thereby blocking its function and preventing bacterial growth .
Vergleich Mit ähnlichen Verbindungen
- N,N-Dimethylformamide (DMF)
- N,N-Dimethylacetamide (DMA)
- N-Butylbenzenesulfonamide
Comparison: N,N’-Sulfonyldibutanamide is unique due to its specific combination of sulfonyl and amide functional groups, which confer distinct chemical properties and reactivity. Compared to N,N-Dimethylformamide and N,N-Dimethylacetamide, N,N’-Sulfonyldibutanamide has a higher molecular weight and different solubility characteristics. Unlike N-Butylbenzenesulfonamide, which is primarily used as a plasticizer, N,N’-Sulfonyldibutanamide finds applications in organic synthesis and as an antimicrobial agent .
Eigenschaften
CAS-Nummer |
85797-17-7 |
|---|---|
Molekularformel |
C8H16N2O4S |
Molekulargewicht |
236.29 g/mol |
IUPAC-Name |
N-(butanoylsulfamoyl)butanamide |
InChI |
InChI=1S/C8H16N2O4S/c1-3-5-7(11)9-15(13,14)10-8(12)6-4-2/h3-6H2,1-2H3,(H,9,11)(H,10,12) |
InChI-Schlüssel |
PONGRLCOOUAJME-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)NS(=O)(=O)NC(=O)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{6-[4-(Dimethylamino)phenyl]hexa-1,3,5-trien-1-YL}-3-ethylnaphtho[2,1-D][1,3]thiazol-3-ium perchlorate](/img/structure/B14416723.png)
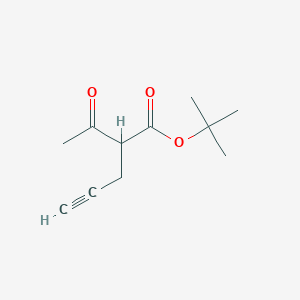
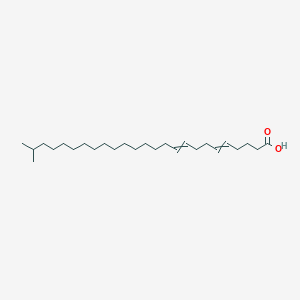
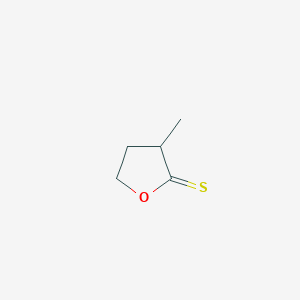
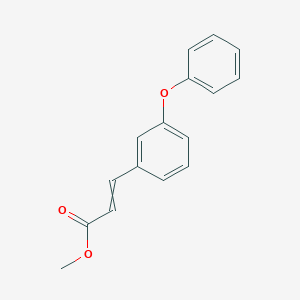
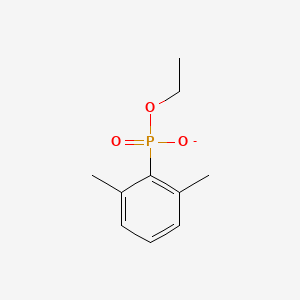
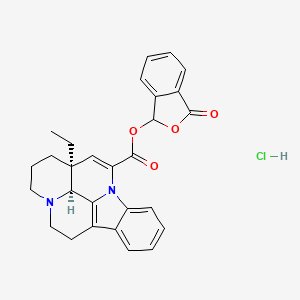
![[(2R,3S)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-2-yl]methanol;methanesulfonic acid](/img/structure/B14416759.png)
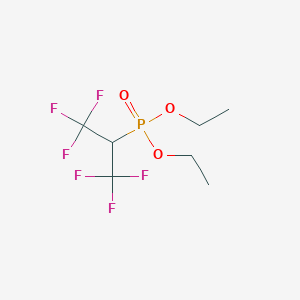
![Methyl [3-fluoro-4-(4-methoxyphenoxy)phenyl]carbamate](/img/structure/B14416784.png)

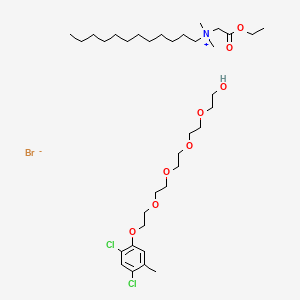

![4-Methylbenzene-1-sulfonic acid--(4-pentylbicyclo[2.2.2]octan-1-yl)methanol (1/1)](/img/structure/B14416795.png)
